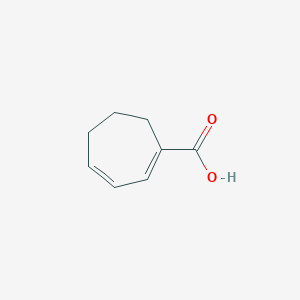

Cyclohepta-1,3-diene-1-carboxylic Acid

Description

Properties

CAS No. |

61604-45-3 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

cyclohepta-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H,9,10) |

InChI Key |

MNHGOUIIVTVXHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC=C(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohepta-1,3-diene-1-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the carboxylic acid group . Another method involves the dehydrobromination of 1,2-dibromocyclohexane, followed by functional group transformations to introduce the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification and functional group modifications. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclohepta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Saturated cycloheptane derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Cyclohepta-1,3-diene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohepta-1,3-diene-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a reactive carboxylic acid group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like hydrogen bonding, covalent bonding, and π-π interactions .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Cyclic Diene Carboxylic Acids

Key Observations:

- This contrasts with cyclohexa-1,3-diene-1-carboxylic acid, which likely adopts a more planar geometry .

- Substituent Effects : Derivatives like 4-isopropenylcyclohexa-1,3-diene-1-carboxylic acid exhibit enhanced hydrophobicity and stability due to the bulky isopropenyl group, making them detectable as traceability markers in honey .

Reactivity Trends :

- The carboxylic acid group in this compound is expected to exhibit moderate acidity (similar to benzoic acid, pKa ~4.2), though steric effects from the distorted ring may alter this slightly.

- The diene moiety in all analogs enables electrophilic addition reactions , but the seven-membered ring’s strain may favor ring-opening reactions under harsh conditions.

Q & A

Q. What are the primary synthetic routes for Cyclohepta-1,3-diene-1-carboxylic Acid?

Cyclohepta-1,3-diene derivatives are typically synthesized via norbornene-based pathways or functionalization of pre-existing cycloheptadiene frameworks . For example, halogenocarbene adducts of cyclohepta-1,3-diene undergo methanolysis under Ag⁺ catalysis to yield functionalized products . Challenges include side reactions in cycloadditions, such as hydrogen migration instead of CO insertion in Pauson–Khand reactions, leading to tetraenes . Key methods:

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on NMR , X-ray crystallography , and mass spectrometry . For example:

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–240 nm) and ESI-HRMS are preferred. For natural product analysis (e.g., honey), extractive electrospray ionization HRMS (EESI-HRMS) tracks biosynthetic precursors like glycosidic derivatives .

Advanced Research Questions

Q. How does this compound react with ozone, and what are the kinetic parameters?

The reaction with O₃ follows Criegee mechanism kinetics. Rate coefficients (k) are modeled using pre-exponential factors (A ≈ 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) and activation energies derived from E/R = 298 × ln(A/k₃₀₀) . Computational studies predict cis-diene conformers react faster than trans due to orbital alignment .

| Parameter | Value |

|---|---|

| Pre-exponential factor (A) | 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ |

| E/R (for k₃₀₀ = 1.5×10⁻¹⁶) | 298 × ln(10⁻¹⁴/1.5×10⁻¹⁶) ≈ 2980 K |

Q. What computational methods predict the acidity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

Q. Why do cycloaddition reactions of this compound often yield undesired byproducts?

In reactions like the Pauson–Khand cyclization , the strained 7-membered ring favors hydrogen migration over CO insertion, forming tetraenes (e.g., compound 35 in Scheme 17 of ). Mitigation strategies:

- Use bulky ligands to sterically hinder side pathways.

- Optimize temperature (<60°C) to suppress radical intermediates.

Q. How can functionalization of the carboxyl group be achieved without disrupting the diene system?

Protection-deprotection strategies are critical:

Q. What role does this compound play in natural product biosynthesis?

In linden (Tilia spp.), it arises from glycosidic precursors (e.g., 1-O-β-D-glucopyranosyl derivatives) via enzymatic hydrolysis. EESI-HRMS identifies these precursors in nectar, linking plant metabolism to honey composition .

Q. How are amino-substituted derivatives (e.g., 3-aminothis compound) synthesized and characterized?

Buchwald–Hartwig amination introduces amino groups at the 3-position. Characterization includes:

- ²D NMR (NOESY) to confirm regiochemistry.

- X-ray crystallography resolving hydrogen-bonded dimeric structures .

Q. What are the challenges in analyzing degradation products of this compound under oxidative stress?

LC-MS/MS with stable isotope labeling tracks ozonolysis byproducts (e.g., keto-acids). Key pitfalls:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.